6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 6-chloronicotinic acid with N-methyl-N-[(5-methylfuran-2-yl)methyl]amine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The chloro group and the furan ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
Uniqueness
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 6-position and the carboxamide group at the 3-position of the pyridine ring provides distinct properties compared to its isomers.
Properties
IUPAC Name |
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-3-5-11(18-9)8-16(2)13(17)10-4-6-12(14)15-7-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMVDMYVMRALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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